2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid
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Description
2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid is an aryl fluorinated building block used in organic synthesis . It participates in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C7H3Cl2FO4S . It has a molecular weight of 273.07 . The structure includes a benzoic acid group, a sulfamoyl group, and both chloro and fluoro substituents .Chemical Reactions Analysis
The compound, being an aryl fluorinated building block, can participate in various organic synthesis reactions . It’s known to participate in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives .Physical and Chemical Properties Analysis
The compound has a melting point of 145-148 °C . Its SMILES string is OC(=O)c1cc(c(F)cc1Cl)S(Cl)(=O)=O .Safety and Hazards
The compound is classified as Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and Specific target organ toxicity (single exposure) Category 3, with the target organ being the respiratory system . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Properties
IUPAC Name |
2-chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO4S/c14-10-3-2-8(6-9(10)13(18)19)22(20,21)17-12-4-1-7(16)5-11(12)15/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDUUKZZWTYKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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